molecular formula C10H9FO3 B14896417 6-Fluoro-7-hydroxy-8-methylchroman-4-one

6-Fluoro-7-hydroxy-8-methylchroman-4-one

Cat. No.: B14896417
M. Wt: 196.17 g/mol
InChI Key: ULFXKGOXQDAVPW-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydroxy-8-methylchroman-4-one is a synthetic organic compound with the molecular formula C10H9FO3 It is a derivative of chromanone, characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 7th position, and a methyl group at the 8th position on the chromanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-hydroxy-8-methylchroman-4-one typically involves the introduction of the fluorine atom, hydroxyl group, and methyl group onto the chromanone core. One common method involves the use of fluorinated precursors and selective hydroxylation and methylation reactions. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-hydroxy-8-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

6-Fluoro-7-hydroxy-8-methylchroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-hydroxy-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-hydroxy-8-methylchroman-4-one is unique due to the specific combination of fluorine, hydroxyl, and methyl groups on the chromanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

6-fluoro-7-hydroxy-8-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO3/c1-5-9(13)7(11)4-6-8(12)2-3-14-10(5)6/h4,13H,2-3H2,1H3

InChI Key

ULFXKGOXQDAVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1O)F)C(=O)CCO2

Origin of Product

United States

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